molecular formula C8H6BrF3N2O B8175243 3-Bromo-5-(trifluoromethyl)benzohydrazide

3-Bromo-5-(trifluoromethyl)benzohydrazide

Cat. No.: B8175243
M. Wt: 283.04 g/mol
InChI Key: QBEWKMCCYDECLE-UHFFFAOYSA-N
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Description

3-Bromo-5-(trifluoromethyl)benzohydrazide: is an organic compound characterized by the presence of a bromine atom, a trifluoromethyl group, and a benzohydrazide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-5-(trifluoromethyl)benzohydrazide typically involves the reaction of 3-Bromo-5-(trifluoromethyl)benzaldehyde with hydrazine hydrate. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction can be represented as follows:

3-Bromo-5-(trifluoromethyl)benzaldehyde+Hydrazine hydrateThis compound\text{3-Bromo-5-(trifluoromethyl)benzaldehyde} + \text{Hydrazine hydrate} \rightarrow \text{this compound} 3-Bromo-5-(trifluoromethyl)benzaldehyde+Hydrazine hydrate→this compound

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general approach involves scaling up the laboratory synthesis process, ensuring proper control of reaction conditions to achieve high yield and purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 3-Bromo-5-(trifluoromethyl)benzohydrazide can undergo oxidation reactions to form corresponding oxides or other oxidized derivatives.

    Reduction: The compound can be reduced to form amines or other reduced products.

    Substitution: It can participate in nucleophilic substitution reactions, where the bromine atom can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like sodium azide or thiols can be used under appropriate conditions.

Major Products:

    Oxidation: Formation of oxides or other oxidized derivatives.

    Reduction: Formation of amines or other reduced products.

    Substitution: Formation of substituted benzohydrazides.

Scientific Research Applications

Chemistry: 3-Bromo-5-(trifluoromethyl)benzohydrazide is used as an intermediate in the synthesis of various organic compounds. It is particularly useful in the preparation of heterocyclic compounds and other complex molecules.

Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore in the development of new drugs. It may exhibit biological activities such as antimicrobial, anticancer, or anti-inflammatory properties.

Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 3-Bromo-5-(trifluoromethyl)benzohydrazide is not well-documented. it is believed to interact with specific molecular targets, potentially inhibiting or modulating biological pathways. The exact molecular targets and pathways involved would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • 3-Bromo-5-(trifluoromethyl)benzaldehyde
  • 3-Bromo-5-(trifluoromethyl)benzoic acid
  • 3-Bromo-5-(trifluoromethyl)phenol

Comparison: 3-Bromo-5-(trifluoromethyl)benzohydrazide is unique due to the presence of the hydrazide moiety, which imparts distinct chemical and biological properties

Properties

IUPAC Name

3-bromo-5-(trifluoromethyl)benzohydrazide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrF3N2O/c9-6-2-4(7(15)14-13)1-5(3-6)8(10,11)12/h1-3H,13H2,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBEWKMCCYDECLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1C(F)(F)F)Br)C(=O)NN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrF3N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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